molecular formula C18H16N2O2 B1667134 Blebbistatin CAS No. 674289-55-5

Blebbistatin

Cat. No. B1667134
CAS RN: 674289-55-5
M. Wt: 292.3 g/mol
InChI Key: LZAXPYOBKSJSEX-UHFFFAOYSA-N
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Description

Blebbistatin is a myosin inhibitor mostly specific for myosin II . It is widely used in research to inhibit heart muscle myosin, non-muscle myosin II, and skeletal muscle myosin . It has been especially useful in optical mapping of the heart, and its recent use in cardiac muscle cell cultures has improved cell survival time .


Synthesis Analysis

Blebbistatin derivatives were prepared via an improved synthesis pathway and their myosin II inhibitory properties were evaluated in vitro . Chemical modification of the tricyclic core of blebbistatin could deliver the next generation of myosin inhibitors .


Chemical Reactions Analysis

Blebbistatin inhibits myosin ATPase activity and this way acto-myosin based motility . Chemical modification of the tricyclic core of blebbistatin could deliver the next generation of myosin inhibitors .


Physical And Chemical Properties Analysis

Blebbistatin has a molecular formula of C18H16N2O2 and a molecular weight of 292.33 g/mol . It appears as a yellow solid and has a solubility in water of 10 μM .

Future Directions

Blebbistatin is entering a period of tight translational research that holds promise for major advances in disease-specific therapy . Its applicability was improved by chemical design and its derivatives overcome the limitations of blebbistatin .

properties

IUPAC Name

3a-hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-7-8-15-14(11-12)16(21)18(22)9-10-20(17(18)19-15)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAXPYOBKSJSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017342
Record name 1-Phenyl-1,2,3,4-tetrahydro-4-hydroxypyrrolo(2.3-b)-7-methylquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Blebbistatin

CAS RN

674289-55-5
Record name 1,2,3,3a-Tetrahydro-3a-hydroxy-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=674289-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Blebbistatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0674289555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1,2,3,4-tetrahydro-4-hydroxypyrrolo(2.3-b)-7-methylquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BLEBBISTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20WC4J7CQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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